molecular formula C15H23N5O2S B2927658 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide CAS No. 1797535-25-1

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide

Cat. No.: B2927658
CAS No.: 1797535-25-1
M. Wt: 337.44
InChI Key: PPJRPUJDSWDFOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide (molecular formula: C17H23N7O2S; molecular weight: 389.5) is a sulfonamide derivative featuring a piperidine core substituted with a 3-cyanopyrazine moiety and a butane sulfonamide chain . The butane sulfonamide chain may contribute to hydrophobicity, influencing pharmacokinetic properties like membrane permeability or metabolic stability.

Properties

IUPAC Name

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]butane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O2S/c1-2-3-10-23(21,22)19-12-13-4-8-20(9-5-13)15-14(11-16)17-6-7-18-15/h6-7,13,19H,2-5,8-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJRPUJDSWDFOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NCC1CCN(CC1)C2=NC=CN=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide typically involves multiple steps:

    Formation of the Pyrazine Ring: The initial step involves the synthesis of the 3-cyanopyrazine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Piperidine Ring Formation: The next step involves the formation of the piperidine ring, which can be synthesized through a series of reactions starting from simple amines and aldehydes.

    Coupling Reactions: The 3-cyanopyrazine and piperidine rings are then coupled using a suitable linker, such as a methyl group, under conditions that promote nucleophilic substitution.

    Sulfonamide Formation: Finally, the butane sulfonamide moiety is introduced through a sulfonation reaction, typically using sulfonyl chlorides and appropriate bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, where the sulfonyl chloride can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins or nucleic acids.

    Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the sulfonamide moiety are key functional groups that facilitate binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Key Structural Features and Molecular Properties

The table below compares the target compound with structurally related molecules from the literature:

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Potential Target/Activity
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide C17H23N7O2S 389.5 3-cyanopyrazine, butane sulfonamide Kinases, enzymes (hypothesized)
Goxalapladib (CAS-412950-27-7) C40H39F5N4O3 718.80 Trifluoromethyl biphenyl, naphthyridine Atherosclerosis (PLA2G7 inhibitor)
N-((1-Benzylpiperidin-3-yl)methyl)naphthalene-2-sulfonamide (Compound IX) C24H27N3O2S 421.56 Benzylpiperidine, naphthalene sulfonamide Butyrylcholinesterase inhibition
4'-Methyl acetyl fentanyl C23H29N3O2 379.5 Phenethyl, acetyl, 4-methylphenyl Opioid receptor agonist
N-[1-(ethanesulfonyl)piperidin-4-yl]acetamide C9H18N2O3S 234.3 Ethanesulfonyl, acetamide Not specified (likely enzyme probe)

Key Observations :

  • Molecular Weight : The target compound (389.5) is intermediate in size, smaller than Goxalapladib (718.8) but larger than simpler piperidine sulfonamides like N-[1-(ethanesulfonyl)piperidin-4-yl]acetamide (234.3). This suggests a balance between complexity and bioavailability .
  • Electron-Withdrawing Groups: The 3-cyanopyrazine in the target compound contrasts with the trifluoromethyl biphenyl in Goxalapladib and the nitrobenzoxadiazole in Compound 3B . These groups may influence target selectivity via electronic effects.

Biological Activity

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features several distinct functional groups:

  • Pyrazine Ring : Provides a basis for biological activity.
  • Piperidine Ring : Enhances interaction with biological targets.
  • Butane Sulfonamide Moiety : Influences solubility and reactivity.

Molecular Formula : C15H23N5O2S
Molecular Weight : 337.44 g/mol .

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Pyrazine Ring : Cyclization of precursors under controlled conditions.
  • Piperidine Ring Formation : Synthesis from amines and aldehydes.
  • Coupling Reactions : Linking the pyrazine and piperidine rings through nucleophilic substitution.
  • Sulfonamide Formation : Introduction of the butane sulfonamide moiety via sulfonation reactions.

Biological Activity

The biological activity of this compound has been investigated across various studies, highlighting its potential in pharmacology.

The mechanism involves interactions with specific molecular targets such as enzymes or receptors. The cyano group and sulfonamide moiety play crucial roles in binding, potentially inhibiting or modulating target activity. This interaction may affect pathways related to cell signaling, metabolism, or disease progression.

Case Studies

  • Antitumor Activity : Research indicates that similar compounds exhibit antitumor properties by inhibiting specific kinases involved in cancer cell proliferation. The structural similarities suggest potential efficacy in targeting similar pathways .
  • Antimicrobial Properties : Studies have shown that sulfonamides can possess antimicrobial activity, potentially making this compound relevant in treating infections caused by resistant strains .
  • Neuropharmacological Effects : The piperidine component is known for its neuroactive properties, which may contribute to effects on neurotransmitter systems, warranting further investigation into its potential as a neuropharmaceutical agent .

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesNotable Biological Activity
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)ethane-1-sulfonamideEthane instead of butaneSimilar kinase inhibition
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamidePropane instead of butaneAntimicrobial activity

Applications in Research

This compound has several applications:

  • Medicinal Chemistry : As a pharmacophore for drug design targeting specific receptors or enzymes.
  • Biological Studies : Investigating interactions with proteins or nucleic acids to understand mechanisms of action.
  • Chemical Biology : Serving as a tool compound to probe biological pathways .

Q & A

Basic: What synthetic routes are effective for preparing N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide?

Answer:
The synthesis typically involves coupling a piperidin-4-ylmethyl intermediate with a sulfonamide precursor. For example:

  • Step 1: React 3-cyanopyrazine with 1-(piperidin-4-yl)methanol under nucleophilic aromatic substitution (SNAr) conditions (e.g., DMF, 80°C, 12 hours) to form the pyrazine-piperidine core .
  • Step 2: Introduce the sulfonamide group via a Mitsunobu reaction or direct alkylation using butane-1-sulfonyl chloride in the presence of a base (e.g., triethylamine, dichloromethane, 0–25°C) .
    Key Considerations: Monitor reaction progress via TLC or LCMS, and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced: How can reaction conditions be optimized to mitigate byproduct formation during the cyanopyrazine-piperidine coupling step?

Answer:
Byproduct formation (e.g., di-substituted pyrazine) can arise from competing SNAr pathways. Optimization strategies include:

  • Temperature Control: Lowering reaction temperature (50–60°C) to reduce kinetic competition between mono- and di-substitution .
  • Solvent Selection: Using polar aprotic solvents like DMSO or DMAc to stabilize intermediates and improve regioselectivity .
  • Stoichiometry: Maintaining a 1:1 molar ratio of 3-cyanopyrazine to piperidin-4-ylmethanol to favor mono-substitution .
    Validation: Characterize intermediates via 1H NMR^1 \text{H NMR} (e.g., pyrazine proton shifts at δ 8.5–9.0 ppm) and HRMS to confirm purity .

Basic: What analytical techniques are critical for confirming the compound’s structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR^1 \text{H NMR}: Confirm piperidine ring protons (δ 1.5–3.0 ppm) and sulfonamide protons (δ 3.3–3.7 ppm) .
    • 13C NMR^{13} \text{C NMR}: Identify nitrile carbon (δ ~115 ppm) and sulfonamide sulfur-linked carbons (δ 45–55 ppm) .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., m/z 365.15 [M+H]+) .
  • X-ray Powder Diffraction (XRPD): Assess crystallinity and polymorphic forms, especially for salt derivatives (e.g., hydrochloride salts) .

Advanced: How can researchers resolve discrepancies in crystallinity data between free base and salt forms?

Answer:
Contradictions in XRPD patterns (e.g., amorphous vs. crystalline forms) often arise from:

  • Counterion Effects: Hydrochloride salts may induce crystallization, while free bases remain amorphous. Compare XRPD data across salt forms (e.g., phosphate vs. tosylate) to identify stable polymorphs .
  • Solvent of Crystallization: Recrystallize the compound in varied solvents (e.g., ethanol vs. acetonitrile) and analyze thermal stability via TGA/DSC (e.g., melting points >200°C indicate high crystallinity) .
    Documentation: Report solvent systems and crystallization conditions alongside XRPD data to enable reproducibility .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:
Given the sulfonamide moiety’s role in enzyme inhibition:

  • Kinase Inhibition Assays: Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization (FP) or ADP-Glo™ assays .
  • Cellular Uptake Studies: Use radiolabeled 14C^{14} \text{C}-analogs or LCMS-based quantification in cell lysates to assess permeability .
    Controls: Include reference inhibitors (e.g., imatinib for kinase assays) and validate results with dose-response curves (IC50_{50} determination) .

Advanced: How can computational methods aid in predicting the compound’s reactivity with biological targets?

Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions with target proteins (e.g., sulfonamide binding to ATP pockets in kinases) .
  • DFT Calculations: Analyze electron density maps to predict reactivity of the cyanopyrazine group in nucleophilic environments (e.g., cysteine residues) .
    Validation: Cross-reference computational results with experimental SAR data (e.g., substituent effects on IC50_{50}) .

Basic: What safety precautions are essential when handling this compound in the lab?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of sulfonamide dust or organic vapors .
  • Storage: Store in airtight containers under inert gas (N2_2) at –20°C to prevent hydrolysis of the nitrile group .

Advanced: How can researchers address low solubility in aqueous buffers during pharmacokinetic studies?

Answer:

  • Co-solvent Systems: Use DMSO/PBS mixtures (≤10% DMSO) or cyclodextrin-based formulations to enhance solubility .
  • Prodrug Design: Introduce phosphate or ester groups at the sulfonamide nitrogen for temporary hydrophilicity .
    Analytical Validation: Monitor solubility via nephelometry and confirm stability using HPLC (e.g., retention time shifts indicate degradation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.